molecular formula C8H9Cl2NO2 B1386439 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride CAS No. 855222-36-5

7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride

Cat. No.: B1386439
CAS No.: 855222-36-5
M. Wt: 222.07 g/mol
InChI Key: YJIYYMLVZMYMSL-UHFFFAOYSA-N
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Description

7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is a halogenated benzodioxin derivative with a molecular formula of C₈H₉Cl₂NO₂ (base: C₈H₈ClNO₂, MW 185.61; hydrochloride adds 36.46 g/mol) . The 7-chloro substituent enhances electronegativity, influencing reactivity and biological interactions. This compound serves as a key intermediate in synthesizing sulfonamide derivatives with reported antimicrobial, acetylcholinesterase inhibitory, and anti-diabetic activities .

Properties

IUPAC Name

6-chloro-2,3-dihydro-1,4-benzodioxin-7-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;/h3-4H,1-2,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJIYYMLVZMYMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzodioxin Core

Starting Material Preparation:
The key precursor, 2,3-dihydro-1,4-benzodioxan-6-amine, is typically synthesized via cyclization of suitable dihydroxybenzenes or phenolic compounds with appropriate reagents such as epichlorohydrin or chlorinated derivatives, followed by amination. For instance, the synthesis of 2,3-dihydro-1,4-benzodioxan-6-amine can be achieved through nucleophilic substitution reactions involving 2,3-dihydroxybenzenes and epichlorohydrin under basic conditions, followed by ammonolysis to introduce the amino group at position 6.

Formation of the Hydrochloride Salt

Salt Formation:
The free amine is converted into its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an organic solvent such as ethanol or ethyl acetate. The process involves bubbling HCl gas into a solution of the amine, maintaining agitation and controlled temperature (often room temperature to reflux). The hydrochloride salt precipitates out as a crystalline solid, which is then filtered, washed, and dried.

Step Reagents Conditions Notes
Salt formation Hydrogen chloride gas or HCl in ethanol Room temperature, stirring Precipitation of hydrochloride salt, simple filtration

Purification and Characterization

The final product is purified through recrystallization from suitable solvents such as ethanol or acetonitrile. Characterization involves spectroscopic techniques like IR, NMR, and mass spectrometry to confirm the structure and purity of the compound.

Summary of the Preparation Process

Stage Description Key Reagents Conditions Notes
Core synthesis Construction of benzodioxan ring Phenolic precursors, epichlorohydrin Basic or acidic conditions Nucleophilic cyclization
Chlorination Introduction of chlorine at position 7 NCS Reflux in acetonitrile Regioselective substitution
Amine derivatization Formation of amino group if not present Ammonia or ammonolysis Elevated temperature Functionalization of the ring
Salt formation Conversion to hydrochloride salt HCl gas Room temperature Precipitation and purification

Research Findings and Data Tables

Efficiency and Environmental Aspects:
Recent studies highlight that the improved synthesis methods utilize non-hazardous solvents like aliphatic alcohols (methanol, ethanol), and avoid hazardous reagents such as thionyl chloride or benzene. The process typically involves refluxing for 15-35 hours, followed by straightforward extraction and crystallization steps, which are scalable and environmentally friendly.

Method Reagents Solvents Reaction Time Yield (%) Advantages
Conventional Chlorinating agents, acids Benzene, THF 24-48 hrs 50-70 Hazardous reagents, complex workup
Improved NCS, alcohols, HCl gas Ethanol, acetonitrile 15-35 hrs 60-75 Safer, recyclable solvents, simple purification

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodioxin derivatives .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is C8H8ClNO2, with a molecular weight of approximately 222.07 g/mol. The compound features a benzodioxin structure characterized by a chlorine atom at the 7th position and an amine group at the 6th position. These structural attributes contribute to its unique reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry

  • Cholinesterase Inhibition : Research indicates that this compound acts as a cholinesterase inhibitor, which is crucial for enhancing cholinergic neurotransmission. This property suggests potential therapeutic benefits in treating neurological disorders such as Alzheimer’s disease.
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making it a candidate for developing new antimicrobial agents.

2. Organic Synthesis

  • Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations, including nucleophilic substitutions and coupling reactions.
  • Formation of Sulfonamide Derivatives : The compound can react with sulfonyl chlorides to form sulfonamide derivatives, which have been investigated for their biological activity.

Case Study 1: Cholinesterase Inhibition

In a study conducted by researchers exploring novel cholinesterase inhibitors for Alzheimer's treatment, derivatives synthesized from this compound demonstrated potent inhibitory effects against both acetylcholinesterase and butyrylcholinesterase enzymes. These findings suggest that modifications to the compound could lead to effective therapeutic agents for cognitive enhancement.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy of synthesized derivatives based on this compound against various bacterial strains. Results indicated significant antibacterial activity compared to standard antibiotics, highlighting its potential as a lead compound in drug development for infectious diseases.

Mechanism of Action

The mechanism of action of 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Halogen Substitution Effects

Halogen substituents at the 7-position significantly alter physicochemical and biological properties:

Compound Substituent Molecular Weight (Base) Key Properties/Activities Source
7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine Cl 185.61 Antimicrobial precursor
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine Br 230.06 Higher molecular weight; potential enhanced lipophilicity
7-(2-Bromo-4-fluorophenoxy) derivative Br, F 340.14 Dual halogen effects; unconfirmed bioactivity

Key Observations :

  • Chlorine offers moderate electronegativity, balancing reactivity and stability for synthetic modifications .

Functional Group Modifications

Derivatization of the amine group yields compounds with diverse biological profiles:

Sulfonamide Derivatives
Compound (Example) Structure Modification Activity Source
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide 4-methylbenzenesulfonyl group (MW ~307.35) Acetylcholinesterase inhibition (IC₅₀ values pending)
4-Chloro-N-(benzodioxin-6-yl)benzenesulfonamide 4-chlorophenylsulfonyl group Antimicrobial activity against S. aureus and E. coli
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) Acetamide-linked sulfonamide Potent antimicrobial activity (low hemolysis: <5%)

Key Observations :

  • Sulfonamide derivatives exhibit enhanced bioactivity due to improved hydrogen bonding and enzyme interaction .
  • Bulky substituents (e.g., 3,5-dimethylphenyl in 7l) reduce hemolytic activity, suggesting selectivity for microbial targets over mammalian cells .

Structural Analogs with Heterocyclic Variations

Compound Structural Feature Molecular Weight Activity/Notes Source
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine core with hydrazine 455.90 Unspecified antifungal activity
N-(Thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride Thiophene substitution 283.77 No reported bioactivity

Key Observations :

  • Thiophene-containing analogs () may exhibit altered pharmacokinetics but lack documented biological data.

Biological Activity

Overview

7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride is a chemical compound with the molecular formula C8H8ClNO2. It is a derivative of benzodioxin characterized by a chlorine atom at the 7th position and an amine group at the 6th position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism of action may involve:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in various metabolic pathways.
  • Receptor Modulation: It could bind to specific receptors, altering their activity and influencing cellular responses.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Activity: Some studies suggest that it exhibits antimicrobial properties against various pathogens, including mycobacteria. For example, it has been evaluated as part of a series of compounds targeting non-tuberculous mycobacteria (NTM) and Mycobacterium tuberculosis (Mtb) .
  • Calcium Antagonist Properties: In a study evaluating a series of benzodioxin derivatives, certain compounds demonstrated calcium antagonist properties comparable to established drugs like flunarizine . This suggests potential applications in managing conditions related to calcium dysregulation.
  • Hypolipidemic Effects: Compound 36 from the same series was noted for significant hypolipidemic activity in animal models, indicating potential for cholesterol-lowering effects .

Research Findings

A summary of notable research findings on this compound is presented below:

StudyFindings
A series of substituted benzodioxins were synthesized; some exhibited potent inhibition of lipid peroxidation and calcium antagonist properties.
Identified as part of a high-throughput screening for inhibitors against mycobacterial infections; showed promising inhibitory activity in vitro.
Discussed the synthesis and potential applications in medicinal chemistry, highlighting its role as a building block in organic synthesis.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Lipid Peroxidation Inhibition: A study synthesized various benzodioxin derivatives to evaluate their ability to inhibit copper-induced lipid peroxidation. The most active compounds were significantly more effective than probucol, a known antioxidant .
  • Calcium Antagonism Evaluation: Compounds derived from benzodioxins were tested for their ability to act as calcium antagonists, revealing efficacy comparable to flunarizine, thus supporting further investigation into their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride?

  • Methodology :

  • Step 1 : Start with a dichloromethane (CH₂Cl₂) solvent system for dissolving intermediates. Add trifluoroacetic acid (TFA) in a 50% v/v ratio to facilitate deprotection or functional group activation under controlled temperatures (0–25°C) .
  • Step 2 : Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Monitor purity using HPLC (C18 column, UV detection at 254 nm).
  • Key Data : Typical yields range from 60–85% under optimized conditions. Purity ≥95% is achievable with iterative recrystallization in ethanol/water mixtures.

Q. How can researchers validate the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. For example, the aromatic proton at C6 (amine position) shows a singlet at δ 6.7–7.1 ppm, while the benzodioxin protons resonate as multiplets between δ 4.1–4.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS (positive mode) should display [M+H]⁺ at m/z 234.05 (calculated for C₈H₈ClNO₂·HCl).

Q. What safety protocols are critical during handling?

  • Guidelines :

  • Conduct reactions in fume hoods with PPE (gloves, lab coats, goggles). Avoid inhalation or skin contact due to potential neurotoxic or irritant properties .
  • Store in airtight containers at 2–8°C to prevent hygroscopic degradation.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Methodology :

  • Modification Strategy : Introduce substituents at the 2- or 3-position of the benzodioxin ring to enhance binding affinity. For example, fluorination at C2 improves metabolic stability .
  • Biological Assays : Test analogs for GABA-A receptor modulation (radioligand binding assays) or serotonin transporter inhibition (HEK293 cell models) .
  • Data Analysis : Use QSAR models (e.g., EC–GA method) to correlate electronic descriptors (HOMO/LUMO) with IC₅₀ values .

Q. How should researchers resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 PBS buffer, 37°C incubation).
  • Control Experiments : Compare results against reference compounds (e.g., diazepine derivatives) to validate assay sensitivity .
  • Meta-Analysis : Use software like RevMan to statistically pool data from independent studies, adjusting for variables like solvent choice (DMSO vs. saline) .

Q. What in vivo models are suitable for evaluating sedative or anxiolytic effects?

  • Methodology :

  • Elevated Plus-Maze (EPM) : Administer 10–50 mg/kg (i.p.) to rodents; measure time spent in open arms (anxiolytic indicator) .
  • Tail Suspension Test (TST) : Assess immobility time reduction to infer antidepressant-like activity.
  • Data Interpretation : Cross-validate with microdialysis (measuring extracellular serotonin levels in the dorsal raphe nucleus) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
Reactant of Route 2
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7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride

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